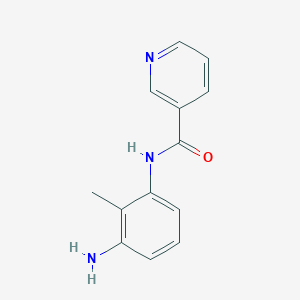

N-(3-Amino-2-methylphenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOMPJESVUDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of N 3 Amino 2 Methylphenyl Nicotinamide

Established Methodologies for N-(3-Amino-2-methylphenyl)nicotinamide Synthesis

The primary and most established method for synthesizing this compound is through a direct amide coupling reaction. This involves the formation of an amide bond between a nicotinic acid derivative and 2-methylbenzene-1,3-diamine. Two principal pathways are commonly employed for this transformation.

The first approach involves the activation of nicotinic acid into a more reactive species, typically nicotinoyl chloride. This is achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic nicotinoyl chloride is then reacted with 2-methylbenzene-1,3-diamine. The reaction generally proceeds by the nucleophilic attack of the less sterically hindered amino group of the diamine onto the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the desired amide bond. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

A second, more direct, established methodology is the use of peptide coupling agents. In this one-pot procedure, nicotinic acid and 2-methylbenzene-1,3-diamine are mixed in the presence of a coupling agent and a non-nucleophilic base. This method avoids the often harsh conditions required for acyl chloride formation and is generally preferred for its milder conditions and higher yields.

Exploration of Novel Synthetic Routes for Nicotinamide (B372718) Derivatives

While direct amidation remains the standard, research into the synthesis of nicotinamide derivatives has led to the exploration of more advanced and versatile synthetic routes.

Condensation Reactions and Coupling Agents

Modern organic synthesis favors the use of a wide array of condensation or coupling agents that facilitate amide bond formation under mild conditions with high efficiency. These reagents work by activating the carboxylic acid group of nicotinic acid, making it susceptible to nucleophilic attack by the amine. This approach is highly relevant for the synthesis of this compound. A one-step coupling reaction of an aromatic carboxylic acid and an amine is a facile method for generating nicotinamide derivatives. nih.gov The use of pivalic anhydride (B1165640) has also been shown to be an effective reagent for the direct amidation of carboxylic acids. rsc.org

Below is an interactive data table comparing common coupling agents applicable to this synthesis.

| Coupling Agent | Full Name | Byproduct Characteristics | Key Advantages |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble urea | Easy removal of byproduct through aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | High efficiency, fast reaction rates, reduced racemization for chiral substrates. |

| HOBt | Hydroxybenzotriazole | Potentially explosive when dry | Often used as an additive with carbodiimides like EDC to increase efficiency and suppress side reactions. |

| DCC | N,N′-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Inexpensive and effective. |

Reductive Amination and SNAr Couplings

Reductive amination is a method used to form amines from carbonyl compounds and is not a direct route for the synthesis of the amide bond in this compound.

Conversely, Nucleophilic Aromatic Substitution (SNAr) and related cross-coupling reactions represent powerful, albeit indirect, strategies for creating complex nicotinamide analogs. These methods are typically employed to modify the pyridine ring of the nicotinamide scaffold. For instance, a synthetic sequence could begin with a di-substituted pyridine, such as 2,6-dichloronicotinic acid. acs.org One chlorine atom could be selectively displaced by an amine via an SNAr reaction. The remaining chlorine could then be substituted in a subsequent step, such as a palladium-catalyzed Suzuki coupling, to introduce an aryl group. acs.org This modular approach allows for the late-stage diversification of the nicotinamide scaffold, enabling the synthesis of a wide library of analogs from a common intermediate.

Chemo-selective Derivatization Strategies of the Nicotinamide Moiety

The structure of this compound possesses several distinct reactive sites, allowing for chemo-selective derivatization. The selective reactivity of one functional group in the presence of others is a key principle in modifying such multi-functional molecules. youtube.com The primary sites for chemical modification are the free aromatic amine, the pyridine nitrogen, and the aromatic rings themselves.

Primary Aromatic Amine (-NH₂): This is a highly nucleophilic site. It can be selectively targeted for acylation, sulfonylation, alkylation, or arylation under controlled conditions. For example, treatment with an acyl chloride or anhydride in the presence of a non-nucleophilic base would selectively form a new amide at this position.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic site. It can be selectively protonated in the presence of acid, alkylated with alkyl halides to form quaternary pyridinium (B92312) salts, or oxidized to an N-oxide using reagents like m-CPBA. These modifications can significantly alter the electronic properties of the pyridine ring.

Aromatic Rings: Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution. The free amino group on the phenyl ring is a potent activating group, directing electrophiles to the ortho and para positions. The nicotinamide moiety, being part of a pyridine ring, is electron-deficient and generally deactivated towards electrophilic substitution, which would likely occur at the 3-position relative to the amide. Selective reaction at the more activated phenyl ring is therefore expected.

Scaffold Modifications and Analog Design Principles

The design of analogs based on the this compound scaffold is guided by principles of medicinal chemistry to explore and optimize biological activity. Studies on the structure-activity relationships (SAR) of various nicotinamide derivatives have shown that modifications to either the nicotinamide or the phenyl portion of the molecule can have significant effects. nih.govresearchgate.netnih.gov

Modifications to the Nicotinamide Moiety:

Ring Substitution: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the pyridine ring can modulate the molecule's electronics, lipophilicity, and metabolic stability. For instance, various N-(thiophen-2-yl) nicotinamide derivatives with substitutions on the nicotinic acid ring have been synthesized and evaluated. mdpi.com

Isosteric Replacement: The pyridine ring can be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiophene) to probe the importance of the nitrogen atom and the ring's aromatic character for biological interactions.

Modifications to the Phenyl Moiety:

Substitution Pattern: The relative positions of the amino and methyl groups can be altered. For example, an isomer like N-(3-amino-4-methylphenyl)nicotinamide has been documented. nih.gov

Additional Substitution: Introducing a range of functional groups (e.g., -F, -Cl, -CF₃, -OCH₃) onto the phenyl ring can fine-tune the compound's physicochemical properties.

Scaffold Hopping: The entire 2-methylphenylamino moiety can be replaced with other substituted aromatic, heteroaromatic, or even aliphatic amine groups to explore different binding modes.

The following interactive table presents hypothetical analogs based on these design principles.

| Analog Number | Modification on Nicotinamide Ring | Modification on Phenyl Ring | Rationale |

| Analog 1 | 6-Chloro | None | Introduce an electron-withdrawing group to alter ring electronics. |

| Analog 2 | None | 4-Fluoro | Enhance metabolic stability and potentially improve binding affinity. |

| Analog 3 | Pyrazine-2-carboxamide (instead of nicotinamide) | None | Isosteric replacement to probe the role of the pyridine nitrogen. |

| Analog 4 | None | N-acetyl on the 3-amino group | Derivatize the free amine to explore its role in hydrogen bonding. |

Such systematic modifications are crucial in hit-to-lead optimization campaigns, as demonstrated in the development of nicotinamide derivatives as potent antifungal agents. mdpi.com

Based on a comprehensive search of publicly available scientific literature and databases, the specific experimental and computational data required to generate a detailed article on "this compound" according to the provided outline is not available.

Extensive searches for primary research articles, spectroscopic data, crystallographic reports, and molecular modeling studies focusing on this specific compound did not yield the necessary information to accurately and thoroughly populate the requested sections and subsections. While information exists for the general class of nicotinamide derivatives, data for this compound itself is limited to listings by chemical suppliers and basic database entries, which lack the in-depth characterization data required for the article.

Therefore, it is not possible to generate the requested scientific article without access to the specific ¹H NMR, ¹³C NMR, IR, HRMS, X-ray crystallography, and molecular docking data for this compound.

Advanced Structural Characterization and Computational Analysis

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating the relationship between a molecule's structure and its chemical reactivity. For N-(3-Amino-2-methylphenyl)nicotinamide, DFT calculations can provide a detailed picture of its electronic properties, offering predictions of its stability, reactivity, and the nature of its frontier molecular orbitals.

DFT studies would typically be initiated with a geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide (B372718) moiety and the amino group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to deformation or change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

The following table illustrates the type of data that would be generated from a DFT analysis of this compound.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |

| Global Softness (S) | Reciprocal of chemical hardness | 0.43 eV-1 |

| Dipole Moment | Measure of the molecule's overall polarity | 3.2 D |

This interactive table contains illustrative data to demonstrate the output of DFT calculations.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of computational drug design, enabling the prediction of a molecule's biological activity based on its chemical structure. For this compound, in silico SAR models could be employed to predict its potential as an inhibitor for various enzymes or its interaction with specific receptors. These predictions are based on computational models trained on large datasets of compounds with known activities.

The process of in silico SAR prediction for this compound would involve several steps. First, the 2D or 3D structure of the molecule is converted into a set of numerical descriptors. These descriptors can encode various aspects of the molecule's structure, including its topological, geometrical, and electronic properties. Examples of such descriptors include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and molecular surface area.

Once the descriptors are calculated, they are used as input for a predictive model. These models are often developed using machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks. The model is trained on a dataset of molecules with experimentally determined activities against a specific biological target. The trained model can then predict the activity of a new molecule, such as this compound.

For example, if a series of nicotinamide derivatives have been tested for their inhibitory activity against a particular kinase, an in silico SAR model could be built to predict the activity of this compound against the same target. The model would identify the structural features that are most important for activity. For instance, the presence and position of the amino and methyl groups on the phenyl ring would be critical determinants of its predicted activity.

The results of an in silico SAR prediction are often presented in a tabular format, comparing the predicted activity with that of known active and inactive compounds. The following table provides a hypothetical example of an SAR prediction for this compound against a generic kinase target.

| Compound | Modifications | Predicted IC50 (µM) | Predicted Binding Affinity (kcal/mol) |

| Reference Inhibitor | - | 0.5 | -9.8 |

| N-(phenyl)nicotinamide | Phenyl group | > 50 | -5.2 |

| N-(3-Amino-phenyl)nicotinamide | Amino group at position 3 | 5.2 | -7.5 |

| This compound | Amino at pos. 3, Methyl at pos. 2 | 1.8 | -8.9 |

| N-(3-Amino-4-methylphenyl)nicotinamide | Amino at pos. 3, Methyl at pos. 4 | 3.5 | -8.1 |

This interactive table presents a hypothetical SAR prediction to illustrate the potential biological activity of this compound based on its structural features.

These computational approaches provide a powerful framework for the initial assessment of a novel compound's properties, guiding further experimental investigation and optimization.

Medicinal Chemistry and Drug Discovery Perspectives for N 3 Amino 2 Methylphenyl Nicotinamide

Rational Design and Optimization of Bioactive Nicotinamide (B372718) Scaffolds

The rational design of bioactive molecules begins with a foundational scaffold that can be systematically modified to achieve a desired biological effect. The nicotinamide scaffold is an exemplary starting point due to its inherent biological relevance and versatile chemistry. nih.gov The design process for derivatives like N-(3-Amino-2-methylphenyl)nicotinamide involves a deep understanding of the target biology and the application of structure-activity relationship (SAR) principles.

Key Design Elements:

The Nicotinamide Core: This pyridinecarboxamide group can engage in various non-covalent interactions, including hydrogen bonding via the amide N-H and carbonyl oxygen, and pi-stacking through the pyridine (B92270) ring. Its role as a precursor to NAD+ makes it a key player in cellular metabolism and signaling. nih.gov

The Phenyl Ring Substituents: The "right-hand" portion of the molecule, the 3-amino-2-methylphenyl group, is a critical area for optimization. The position and nature of these substituents—an amino (-NH2) group and a methyl (-CH3) group—are not arbitrary. They are placed to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its affinity and selectivity for a specific target.

Optimization of such scaffolds is an iterative process. For instance, if this compound were identified as an inhibitor of a particular enzyme, chemists would synthesize analogs to probe the SAR. This involves modifying substituent positions (e.g., moving the methyl group to the 4- or 5-position) or replacing them with other functional groups (e.g., chloro, methoxy) to enhance potency and other drug-like properties. mdpi.comnih.gov

Lead Discovery and Lead Optimization Strategies for Therapeutic Development

The path from an initial "hit" compound to a "lead" and finally to a clinical candidate involves rigorous discovery and optimization phases. bio-rad.combiobide.com

Lead Discovery: A compound such as this compound could be identified through several methods:

High-Throughput Screening (HTS): Screening large libraries of diverse chemical compounds against a biological target to identify initial "hits."

Fragment-Based Screening: Identifying small, low-affinity molecules (fragments) that bind to the target, and then growing or linking them to create a more potent lead.

Structure-Based Design: Using the known 3D structure of a target protein to computationally design or select molecules that are predicted to bind with high affinity.

Lead Optimization: Once a lead compound is identified, the optimization phase aims to improve its pharmacological profile. nih.govdanaher.com This process focuses on enhancing several key attributes simultaneously:

Potency: Increasing the biological activity to allow for lower effective doses.

Selectivity: Ensuring the compound interacts primarily with the intended target to minimize off-target effects.

Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.

Toxicity: Reducing or eliminating any toxic effects.

The table below illustrates a hypothetical lead optimization strategy starting from the this compound scaffold, showing how systematic structural modifications could influence biological activity.

| Compound | R1 (Position 2) | R2 (Position 3) | Modification Strategy | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Lead Compound | -CH₃ | -NH₂ | Initial Lead | 500 |

| Analog 1 | -H | -NH₂ | Explore importance of methyl group | 2500 |

| Analog 2 | -CH₃ | -NO₂ | Replace amino with electron-withdrawing group | 1200 |

| Analog 3 | -CF₃ | -NH₂ | Increase lipophilicity and block metabolism | 150 |

| Analog 4 | -CH₃ | -N(CH₃)₂ | Modify hydrogen bonding potential | 800 |

Exploration of Chemical Space for Novel Nicotinamide-Based Agents

To fully realize the therapeutic potential of the nicotinamide scaffold, medicinal chemists explore the surrounding "chemical space." This involves creating a diverse library of analogs where different parts of the lead molecule are systematically varied. For this compound, this exploration would branch in several directions:

Pyridine Ring Modifications: Introducing substituents onto the nicotinamide pyridine ring can modulate its electronics and provide new vectors for interaction with the target.

Amide Linker Replacement: Replacing the amide with bioisosteres (e.g., reverse amide, triazole, oxadiazole) can improve metabolic stability and alter conformational preferences. researchgate.net

Aniline Ring Diversification: This is often the most fruitful area for exploration. A wide array of substituted anilines can be coupled to the nicotinic acid core to probe for beneficial interactions. Computational tools like molecular docking are invaluable in this phase, allowing for the virtual screening of thousands of potential derivatives to prioritize which ones to synthesize. researchgate.net

This systematic exploration allows researchers to build a comprehensive understanding of the SAR and identify novel compounds with superior properties that may not have been predicted from the initial lead.

Efficacy Assessment in Preclinical Disease Models (e.g., xenograft models)

Before a drug candidate can be tested in humans, its efficacy must be demonstrated in relevant preclinical models of disease. If this compound were developed as an anti-cancer agent, for example, its activity would be evaluated in a tiered system.

In Vitro Cell-Based Assays: Initial testing is performed on cancer cell lines to determine the compound's potency (often measured as IC₅₀, the concentration required to inhibit 50% of cell growth).

In Vivo Animal Models: Promising compounds advance to testing in animal models. Xenograft models are a cornerstone of preclinical cancer research. In these models, human tumor cells are implanted into immunocompromised mice, allowing the tumor to grow. The mice are then treated with the drug candidate to assess its ability to inhibit tumor growth or cause regression. aacrjournals.org

The table below presents hypothetical data from a xenograft study evaluating a derivative of the lead compound.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |

|---|---|---|---|

| Vehicle Control | 1500 ± 210 | N/A | N/A |

| Compound XYZ (50 mg/kg) | 675 ± 150 | 55% | <0.01 |

| Standard-of-Care Drug | 550 ± 135 | 63% | <0.01 |

Such studies provide critical information on whether the in vitro potency of a compound translates to in vivo efficacy.

Considerations for Enhancing Metabolic Stability in Derivative Design

A common reason for the failure of drug candidates is poor metabolic stability, leading to rapid clearance from the body and insufficient drug exposure. mdpi.commdpi.com The structure of this compound presents several potential sites for metabolic modification, known as "metabolic soft spots."

Aromatic Hydroxylation: The phenyl and pyridine rings can be hydroxylated by cytochrome P450 (CYP) enzymes.

N-Dealkylation/Oxidation: The amino group and the methyl group are susceptible to oxidative metabolism.

Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes.

Medicinal chemists employ various strategies to enhance metabolic stability by modifying these soft spots:

Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically labile positions can slow the rate of CYP-mediated bond cleavage.

Fluorination: Introducing fluorine atoms onto the aromatic rings can block sites of hydroxylation and alter the electronic properties of the molecule.

Steric Hindrance: Introducing bulky groups near a metabolic soft spot can physically block the approach of metabolic enzymes. foodandnutritionresearch.net

For example, replacing the 2-methyl group with a trifluoromethyl (-CF₃) group could block oxidation at that position and potentially improve stability.

Strategies for Addressing and Circumventing Acquired Drug Resistance

Acquired drug resistance is a major challenge in pharmacotherapy, particularly in oncology and infectious diseases. nih.govresearchgate.net Tumors or pathogens can evolve mechanisms to evade the effects of a drug, rendering it ineffective over time. For a nicotinamide-based therapeutic, several resistance mechanisms could emerge.

One key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide. mdpi.comnih.gov Overexpression of NNMT has been linked to various diseases and can contribute to drug resistance by altering cellular metabolic pathways. nih.govnih.gov

Strategies to Overcome Resistance:

Combination Therapy: Combining the primary drug with an agent that targets a resistance mechanism. For example, co-administering an NNMT inhibitor could prevent the rapid metabolism or clearance of the nicotinamide-based drug. nih.govresearchgate.net

Next-Generation Inhibitors: Designing new derivatives that are effective against the resistant target. If resistance arises from a mutation in the target protein, a new drug can be designed to bind effectively to the mutated form.

Targeting Downstream Pathways: If a tumor bypasses the inhibited pathway, a second drug can be used to block the new pathway it has become dependent on.

By anticipating potential resistance mechanisms, medicinal chemists can proactively design next-generation compounds or develop combination strategies to ensure long-term therapeutic benefit. aacrjournals.org

Current Research Challenges and Future Directions in N 3 Amino 2 Methylphenyl Nicotinamide Studies

Identification of Undiscovered Biological Targets and Pathways

A significant hurdle in the study of N-(3-Amino-2-methylphenyl)nicotinamide is the absence of known biological targets. Future research must prioritize the identification of enzymes, receptors, and signaling pathways with which this compound interacts.

Hypothesized Biological Targets: Based on its core nicotinamide (B372718) structure, this compound may interact with enzymes involved in NAD+ metabolism. Nicotinamide N-methyltransferase (NNMT) and inosine (B1671953) monophosphate dehydrogenase (IMPDH) are notable potential targets, as other novel nicotinamide derivatives have been shown to inhibit these enzymes. nih.govmdpi.com The NAD+ salvage pathway, a critical cellular process for NAD+ regeneration, represents a key system that could be modulated by this compound. nih.gov

Future Research Strategies: Initial screening efforts should focus on a panel of enzymes known to bind nicotinamide and its analogues. This would involve biochemical assays to determine inhibitory activity. Furthermore, untargeted metabolomics and proteomics in cell lines treated with the compound could reveal unexpected pathway modulations.

Illustrative Target Screening Data for this compound

| Target Enzyme | Assay Type | Predicted IC50 (µM) | Rationale |

| NNMT | Biochemical Inhibition | 0.5 - 10 | Common target for nicotinamide derivatives. mdpi.com |

| IMPDH | Enzyme Kinetics | 1 - 25 | Known target for toxic NAD-like derivatives. nih.gov |

| SIRT1 | Deacetylase Activity | > 50 | Sirtuins are NAD+-dependent enzymes. |

| PARP1 | Activity Assay | > 50 | Poly(ADP-ribose) polymerases use NAD+. |

Development of Advanced Methodologies for Comprehensive Compound Evaluation

To thoroughly characterize this compound, a suite of advanced analytical and computational methods is required. The development of a robust evaluation pipeline is a critical future direction.

High-Throughput and High-Content Screening: A primary step involves deploying high-throughput screening (HTS) to test the compound against extensive libraries of biological targets. This can rapidly identify potential activities across a wide range of protein classes. Following HTS, high-content screening (HCS) using automated microscopy can assess the compound's effects on cellular morphology, protein localization, and other phenotypic markers, providing deeper insights into its mechanism of action.

Structural and Computational Biology: Should initial screenings identify a specific protein target, X-ray crystallography will be essential to determine the compound's binding mode. mdpi.com This structural information is invaluable for understanding the molecular basis of its activity. In parallel, computational docking and molecular dynamics simulations can be used to predict how modifications to the this compound structure might enhance binding affinity and selectivity, guiding the synthesis of more potent derivatives.

Potential for Combination Therapies and Synergistic Interactions

A significant area of future investigation is the potential for this compound to be used in combination therapies. The challenge lies in the complete absence of data, making it difficult to predict synergistic interactions.

Hypothetical Combination Strategies: Given that some nicotinamide derivatives show promise in oncology by targeting metabolic pathways, a logical future step would be to explore combinations of this compound with established cytotoxic agents or targeted therapies. nih.gov If the compound is found to inhibit a key metabolic enzyme, it could create a vulnerability in cancer cells that can be exploited by another drug.

Framework for Future Synergy Studies

| Combination Agent Class | Rationale for Synergy with this compound | Target Disease Area |

| Standard Chemotherapy | Potential to weaken cancer cell metabolism, increasing susceptibility to DNA damaging agents. | Solid Tumors |

| PARP Inhibitors | If the compound depletes NAD+, it could enhance the efficacy of PARP inhibitors. | Breast, Ovarian Cancer |

| Immune Checkpoint Inhibitors | Modulation of NAD+ metabolism can impact immune cell function. | Melanoma, Lung Cancer |

Strategic Direction for Next-Generation Nicotinamide-Based Chemical Entities

The study of this compound will serve as a crucial stepping stone for designing the next generation of nicotinamide-based therapeutics. The strategic focus will be on leveraging its unique structural features to develop compounds with improved pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A systematic SAR exploration is the cornerstone of this effort. This involves synthesizing a library of analogues by modifying the 3-amino-2-methylphenyl moiety. The goal is to understand how changes in the substitution pattern on the phenyl ring affect target affinity, selectivity, and pharmacokinetic properties. For instance, altering the position and nature of the amino and methyl groups could drastically change the compound's biological profile.

Lead Optimization: Findings from SAR studies will guide the lead optimization process. The objective is to design new chemical entities with superior potency, reduced off-target effects, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This strategic direction could lead to the discovery of novel drug candidates for a variety of diseases, from metabolic disorders to cancer. mdpi.comontosight.ai The development of N-(thiophen-2-yl) nicotinamide derivatives as fungicides illustrates the potential for discovering diverse applications through structural modification. mdpi.com

Q & A

Q. What synthetic routes are available for N-(3-Amino-2-methylphenyl)nicotinamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling 3-amino-2-methylaniline with nicotinoyl chloride or via catalytic amidation using nicotinic acid derivatives. Optimization strategies include:

- Catalyst selection : Use coupling agents like EDC/HOBt to improve amidation efficiency .

- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., oxidation of the amino group) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can enhance purity. Monitor yield via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of N-(3-Amino-2-methylphenyl)nicotinamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of the 3-amino-2-methylphenyl group (δ ~6.5–7.5 ppm for aromatic protons) and the nicotinamide moiety (δ ~8.0–9.0 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺: 214.11) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch of the amino group) .

Q. How does the LogP value of this compound influence its pharmacokinetic properties in preclinical models?

- Methodological Answer : The experimental LogP (~2.57) suggests moderate lipophilicity, which impacts:

- Absorption : Passive diffusion across membranes, potentially requiring formulations like nanoemulsions for in vivo studies .

- Distribution : Plasma protein binding assays (e.g., equilibrium dialysis) can assess tissue penetration .

- Metabolic stability : Liver microsomal assays (e.g., human CYP450 isoforms) to evaluate first-pass metabolism .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of N-(3-Amino-2-methylphenyl)nicotinamide across different in vitro models?

- Methodological Answer :

- Dose-response standardization : Use Hill equation analysis to compare EC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) .

- Metabolite profiling : LC-MS/MS to identify active or inhibitory metabolites that may vary between models .

- Orthogonal assays : Combine enzymatic assays (e.g., NNMT inhibition ) with cellular NAD+ quantification to validate target engagement .

Q. What computational modeling approaches are suitable for predicting the interaction of N-(3-Amino-2-methylphenyl)nicotinamide with potential enzymatic targets like NNMT?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with NNMT crystal structures (PDB: 5L2B) to predict binding poses. Focus on residues near the nicotinamide-binding pocket (e.g., Phe163, Tyr20) .

- MD simulations : GROMACS for 100-ns simulations to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond networks .

- Free-energy calculations : MM/PBSA to estimate binding affinity differences between wild-type and mutant NNMT .

Q. What experimental strategies can elucidate the metabolic pathways of N-(3-Amino-2-methylphenyl)nicotinamide in hepatic microsomal assays?

- Methodological Answer :

- Phase I metabolism : Incubate with NADPH-fortified microsomes, identify hydroxylated or demethylated metabolites via UPLC-QTOF-MS .

- Phase II metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors. Monitor conjugates with polarity shifts in chromatograms .

- Reactive intermediate screening : Trapping studies with glutathione (GSH) to detect electrophilic metabolites linked to toxicity .

Q. How can crystallographic data resolve structural ambiguities in N-(3-Amino-2-methylphenyl)nicotinamide derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 5%, hydrogen-bond networks between the amide and amino groups .

- Twinned data handling : SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation tools : PLATON to check for voids, hydrogen-bond geometry, and π-π stacking interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for N-(3-Amino-2-methylphenyl)nicotinamide in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent screening : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane) .

- Thermodynamic analysis : Van’t Hoff plots to determine temperature-dependent solubility. Compare with Hansen solubility parameters (δD, δP, δH) .

- Co-solvency studies : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.